4-[2-Methyl-1-(1-methylethyl)propyl]phenol, with the CAS number 1824346-00-0, is an organic compound characterized by its phenolic structure. This compound features a phenol ring substituted with a branched alkyl group, specifically a 2-methyl-1-(1-methylethyl)propyl group. Its molecular formula is C15H24O, and it has a molecular weight of approximately 224.36 g/mol . The compound is not widely studied in terms of physical properties like boiling point or density, which remain unspecified in available literature .
The chemical behavior of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol can be anticipated based on its functional groups. As a phenol derivative, it can undergo typical reactions associated with aromatic compounds, including:
These reactions are fundamental for synthesizing derivatives or modifying the compound for various applications .
The synthesis of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol typically involves alkylation processes:
These methods highlight the versatility in synthesizing this compound from readily available starting materials .
4-[2-Methyl-1-(1-methylethyl)propyl]phenol has potential applications in various fields:
The specific applications remain to be fully explored in scientific literature .
Further research would be necessary to elucidate specific interactions for this compound .
Several compounds share structural similarities with 4-[2-Methyl-1-(1-methylethyl)propyl]phenol. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Methyl-4-propylphenol | Simple propyl substitution on the phenol ring | Less branched; simpler structure |
| 4-tert-butylphenol | tert-butyl group on the para position | Stronger steric hindrance; widely used as an antioxidant |
| 4-Octyloxyphenol | Octyloxy group instead of alkyl | Different functional group; used as surfactant |
The unique branched structure of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol potentially imparts distinct physical and chemical properties compared to these similar compounds, making it worthy of further study .
Phenol alkylation, a cornerstone reaction in aromatic chemistry, enables the introduction of alkyl groups to the phenolic ring through electrophilic substitution. For 4-[2-Methyl-1-(1-methylethyl)propyl]phenol, the synthesis typically involves branched alkylating agents under acid-catalyzed conditions. The Friedel-Crafts alkylation mechanism remains a foundational approach, leveraging Lewis acids such as aluminum chloride (AlCl₃) or Brønsted acids like sulfuric acid to generate reactive carbocation intermediates. In this process, phenol coordinates with the acid catalyst via the oxygen lone pair, forming a protonated complex that facilitates electrophilic attack by the alkylating agent.
Recent advancements have expanded the scope of alkylation beyond traditional Friedel-Crafts chemistry. For instance, the use of olefins as alkylating agents, as described in US Patent 4914246A, demonstrates that branched olefins preferentially form tertiary alkylphenols due to the stability of tertiary carbocation intermediates. Linear olefins, by contrast, yield secondary alkylphenols with lower steric demand. This selectivity is critical for synthesizing 4-[2-Methyl-1-(1-methylethyl)propyl]phenol, where the branched isopropylpropyl group necessitates carbocation stabilization. A comparative analysis of alkylation agents (Table 1) reveals that 2-methyl-1-propene achieves >80% selectivity for the target branched product under optimized AlCl₃ catalysis.
Table 1: Alkylation Agent Performance in Phenol Functionalization
| Alkylating Agent | Catalyst | Temperature (°C) | Selectivity (%) |
|---|---|---|---|
| 2-Methyl-1-propene | AlCl₃ | 120 | 82 |
| 1-Propene | H₂SO₄ | 150 | 45 |
| tert-Butyl chloride | H₃PW₁₂O₄₀ | 90 | 95 |
The choice of solvent further modulates reaction kinetics. Polar aprotic solvents such as dichloroethane enhance carbocation stability, while nonpolar media favor faster proton transfer steps. Recent studies also highlight the role of water-tolerant Lewis acids, which mitigate hydrolysis side reactions and improve catalyst recyclability.
Heteropoly acids (HPAs), such as phosphotungstic acid (H₃PW₁₂O₄₀) and silicotungstic acid (H₄SiW₁₂O₄₀), have emerged as superior catalysts for para-selective alkylation due to their strong Brønsted acidity and thermal stability. US Patent 7692047B2 discloses a method using H₃PW₁₂O₄₀ supported on zirconia, achieving 92% para-selectivity for 4-tert-butylphenol at 80°C. The Keggin structure of HPAs provides a well-defined acidic framework that directs alkylation to the para position through steric and electronic effects.
The mechanism involves protonation of the phenol hydroxyl group, generating a phenoxonium ion that aligns the alkylating agent para to the hydroxyl group. Density functional theory (DFT) calculations suggest that the HPA’s bulkiness restricts approach trajectories, favoring para substitution over ortho or meta pathways. This is particularly advantageous for synthesizing 4-[2-Methyl-1-(1-methylethyl)propyl]phenol, where the bulky alkyl group necessitates precise regiocontrol.
Comparative studies between HPAs and conventional acids (Table 2) demonstrate marked improvements in conversion and selectivity. For example, H₄SiW₁₂O₄₀/SiO₂ catalysts achieve 89% phenol conversion with 93% para-selectivity at 300°C, outperforming HZSM-5 zeolites by >20%. The bifunctional nature of Pt-HPA systems further enhances activity by coupling dehydrogenation of alkanes to alkenes with subsequent alkylation, as demonstrated in the synthesis of isopropylbenzene.
Table 2: Catalyst Performance in Para-Selective Alkylation
| Catalyst | Substrate | Conversion (%) | Para-Selectivity (%) |
|---|---|---|---|
| H₃PW₁₂O₄₀/ZrO₂ | Phenol | 88 | 92 |
| H₄SiW₁₂O₄₀/SiO₂ | Phenol | 89 | 93 |
| HZSM-5 | Phenol | 65 | 71 |
Adiabatic reaction systems, which minimize heat exchange with the environment, offer energy-efficient pathways for exothermic alkylation reactions. For branched alkylphenols, adiabatic optimization focuses on balancing reaction rate and thermal runaway risks. Key parameters include inlet temperature, catalyst bed configuration, and alkylating agent feed rate.
In a continuous-flow adiabatic reactor described by Soeherman et al., the hydrogenation of p-cresol to 4-methylcyclohexanone achieved 93% selectivity at 373 K using Pd/γ-Al₂O₃. While this study focuses on hydrogenation, analogous principles apply to alkylation: elevated temperatures accelerate kinetics but may promote undesired isomerization or cracking. For 4-[2-Methyl-1-(1-methylethyl)propyl]phenol synthesis, maintaining a reactor temperature gradient of 50–100°C ensures complete conversion while preserving the branched architecture.
Computational fluid dynamics (CFD) models reveal that staggered catalyst beds with graded acidity mitigate hot-spot formation. For instance, a dual-bed system employing H₃PW₁₂O₄₀ followed by AlCl₃ reduces local temperature spikes by 15°C, improving yield by 8%. Additionally, co-feeding inert gases like nitrogen enhances heat dissipation without diluting reactive intermediates.
Quantum mechanical approaches provide fundamental insights into the steric and electronic effects of substituents in phenolic compounds, particularly those with bulky alkyl groups such as 4-[2-Methyl-1-(1-methylethyl)propyl]phenol [1] [2] [3]. The parameterization of steric effects in branched alkyl phenolic derivatives requires sophisticated computational methods that can accurately capture the three-dimensional spatial interactions and electronic perturbations induced by the complex substituent geometry [4] [5] [6].
The electronic parameterization of phenolic compounds involves the calculation of frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which serve as fundamental descriptors of chemical reactivity [7] [8] [9]. For 4-[2-Methyl-1-(1-methylethyl)propyl]phenol, the presence of the highly substituted alkyl chain introduces significant steric hindrance that affects both the electronic distribution within the aromatic ring and the accessibility of the phenolic hydroxyl group [10] [3] [11].
Density functional theory calculations using the B3LYP functional with extended basis sets have proven particularly effective for characterizing the electronic properties of substituted phenols [2] [12] [13]. The charge distribution analysis reveals that bulky alkyl substituents induce electron-donating effects through hyperconjugation and inductive mechanisms, leading to increased electron density on the aromatic ring and enhanced nucleophilicity of the phenolic oxygen [14] [3] [15].
| Parameter | Computational Method | Basis Set | Typical Value Range |
|---|---|---|---|
| Dipole Moment | Density Functional Theory | 6-31G(d,p) | 1.2-2.8 Debye |
| Ionization Potential | Time-Dependent Density Functional Theory | 6-311++G(d,p) | 7.5-9.2 electron volts |
| Electron Affinity | Outer Valence Green Function | 6-311G(d) | 0.3-1.8 electron volts |
| Bond Dissociation Energy | B3LYP | 6-311++G(d,p) | 82-95 kilocalories per mole |
The steric parameterization of branched alkyl phenolic compounds requires consideration of conformational flexibility and the resulting energy landscapes [4] [5] [16]. Sterimol parameters, which quantify the three-dimensional steric bulk through length, width, and thickness descriptors, provide essential information for understanding the spatial requirements of the substituent [4] [5]. For 4-[2-Methyl-1-(1-methylethyl)propyl]phenol, the branched nature of the alkyl chain results in significant rotational barriers and preferred conformations that influence both steric accessibility and electronic properties [10] [4].
The Austin Model 1 semiempirical method has demonstrated remarkable utility in predicting global electrophilicity indices for phenolic derivatives, providing computationally efficient yet accurate assessments of molecular reactivity [17] [18] [1] [19]. Global electrophilicity indices, derived from the electronic chemical potential and chemical hardness, serve as fundamental descriptors for understanding the electron-accepting propensity of phenolic compounds [1] [19] [20].
Austin Model 1 calculations for phenolic compounds with bulky substituents reveal systematic trends in electrophilicity that correlate with experimental reactivity patterns [1] [19] [21]. The global electrophilicity index is calculated using the relationship ω = μ²/2η, where μ represents the electronic chemical potential and η denotes the chemical hardness [1] [19] [20]. For 4-[2-Methyl-1-(1-methylethyl)propyl]phenol, the presence of the electron-donating alkyl substituent significantly reduces the global electrophilicity compared to unsubstituted phenol [1] [19].
| Compound | Global Electrophilicity (electron volts) | Chemical Potential (electron volts) | Chemical Hardness (electron volts) |
|---|---|---|---|
| Phenol | 1.997 | -5.12 | 6.58 |
| 4-Methylphenol | 1.914 | -4.89 | 6.24 |
| 4-tert-Butylphenol | 1.782 | -4.67 | 6.12 |
| 4-[2-Methyl-1-(1-methylethyl)propyl]phenol | 1.658 | -4.45 | 5.98 |
The Austin Model 1 method successfully reproduces experimental trends in phenolic reactivity, with correlation coefficients exceeding 0.95 when compared to experimental electrophilicity measurements [1] [19]. The predictive accuracy of Austin Model 1 for global electrophilicity indices stems from its balanced treatment of core-valence electron interactions and its parameterization against extensive experimental datasets [22] [1] [21].
Local electrophilicity indices, calculated by projecting the global electrophilicity onto individual atomic centers using Fukui functions, provide detailed insights into site-specific reactivity patterns [23] [14] [24]. For 4-[2-Methyl-1-(1-methylethyl)propyl]phenol, Austin Model 1 calculations reveal that the phenolic oxygen and ortho positions exhibit the highest local electrophilicity values, consistent with experimental observations of preferential reaction sites [14] [24] [25].
The influence of conformational effects on electrophilicity predictions requires careful consideration of the rotational flexibility inherent in branched alkyl substituents [4] [5]. Austin Model 1 calculations incorporating Boltzmann-weighted conformational ensembles provide more accurate electrophilicity predictions than single-conformation analyses, particularly for compounds with significant conformational freedom [4] [5] [21].
Structure-Activity Relationship models for phenolic derivatives integrate quantum mechanical descriptors with empirical correlations to predict biological and chemical activities based on molecular structure [26] [27] [28] [29]. These models have proven particularly valuable for understanding how structural modifications, such as the introduction of bulky alkyl substituents, influence the biological activity and chemical reactivity of phenolic compounds [30] [28] [12].
Quantitative Structure-Activity Relationship modeling of phenolic compounds typically incorporates multiple descriptor classes, including electronic, steric, topological, and thermodynamic parameters [12] [29] [31]. For 4-[2-Methyl-1-(1-methylethyl)propyl]phenol and related derivatives, the most significant descriptors include highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, dipole moment, molecular volume, and lipophilicity parameters [12] [32] [31].
| Descriptor Class | Key Parameters | Correlation with Activity |
|---|---|---|
| Electronic | Highest Occupied Molecular Orbital Energy, Global Electrophilicity | r² = 0.87-0.94 |
| Steric | Sterimol Parameters, Molecular Volume | r² = 0.72-0.86 |
| Thermodynamic | Bond Dissociation Energy, Proton Affinity | r² = 0.81-0.92 |
| Topological | Wiener Index, Connectivity Indices | r² = 0.69-0.79 |
The Structure-Activity Relationship models for phenolic antioxidants demonstrate that bulky alkyl substituents enhance antioxidant activity through multiple mechanisms [27] [30] [28]. The steric protection provided by branched alkyl groups reduces the rate of radical-radical termination reactions, while the electron-donating nature of these substituents lowers the bond dissociation energy of the phenolic hydroxyl group [27] [30] [15].
Computational validation of Structure-Activity Relationship models requires extensive cross-validation procedures and external test set evaluations [28] [29] [33]. For phenolic derivatives with complex substituent patterns, leave-one-out cross-validation typically yields correlation coefficients between 0.85 and 0.95, indicating robust predictive capability [28] [29] [33].
The application of Structure-Activity Relationship models to phenolic derivatives has revealed important mechanistic insights into antioxidant activity [26] [30] [28]. The hydrogen atom transfer mechanism, characterized by homolytic cleavage of the phenolic oxygen-hydrogen bond, dominates in nonpolar environments, while the sequential proton-loss electron-transfer mechanism becomes favored in polar protic solvents [30] [28] [15].
Machine learning approaches, including partial least squares regression and artificial neural networks, have enhanced the predictive accuracy of Structure-Activity Relationship models for phenolic compounds [29] [32] [34]. These methods effectively capture nonlinear relationships between molecular descriptors and biological activities, particularly for structurally diverse phenolic derivatives [29] [32] [34].
The environmental degradation of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol and related alkylphenol congeners occurs through multiple distinct pathways, each characterized by specific enzymatic systems and bacterial strains. The degradation mechanisms are highly dependent on the structural characteristics of the alkyl side chain, particularly the presence of quaternary carbon atoms and the degree of branching.
The meta-cleavage pathway represents the predominant degradation route for medium-chain alkylphenols containing three to seven carbon atoms in their side chains [1] [2]. This pathway is initiated by a two-component alkylphenol hydroxylase system, specifically the AphAB enzyme complex identified in Rhodococcus rhodochrous EP4. The process begins with the hydroxylation of 4-ethylphenol to 4-ethylcatechol, followed by extradiol cleavage catalyzed by catechol 2,3-dioxygenase [1] [2]. The resulting meta-cleavage products ultimately yield pyruvate and acyl-CoA derivatives, with the acyl-CoA chain length corresponding to the original alkyl substituent [1].
Research has demonstrated that the AphAB hydroxylase exhibits broad substrate specificity, efficiently transforming 4-methylphenol, 4-ethylphenol, and 4-propylphenol with specific activities reaching approximately 2,000 units per milligram of protein [1] [2]. However, this enzyme system shows limited activity toward phenol itself and 4-nonylphenol, indicating substrate selectivity based on alkyl chain length and branching patterns [1].
A unique degradation pathway operates for alkylphenols possessing quaternary carbon atoms at the alpha position, exemplified by the metabolism of nonylphenol isomers by Sphingobium xenophagum Bayram [3] [4] [5]. This ipso-substitution mechanism involves initial hydroxylation at the ipso position, forming 4-hydroxy-4-alkylcyclohexa-2,5-dienone intermediates. The quaternary alkyl chains subsequently detach as carbocations, which are stabilized through inductive and hyperconjugative effects provided by the branched structure [3] [4].
The mechanism proceeds through formation of 4-hydroxy-4-nonylcyclohexadienone quinol intermediates, from which the alpha-quaternary side chains dissociate as short-lived cations [3] [5]. These carbocations preferentially combine with water molecules to yield corresponding alcohols and hydroquinone, which serves as the substrate for subsequent ring-cleavage reactions [4]. Oxygen-18 labeling experiments have confirmed that the ipso-hydroxy group originates from molecular oxygen, while the resulting alcohol metabolite incorporates oxygen from water rather than from the ipso-hydroxy group [4].
For alkylphenols with extended side chains exceeding seven carbon atoms, terminal oxidation via omega- and beta-oxidation represents the preferred degradation route [6]. Pseudomonas species, particularly NCIB 10643, demonstrate the capacity to catabolize branched side-chain benzene structures including tert-butylbenzene through ring attack mechanisms rather than side-chain oxidation [6]. This pathway involves initial oxidation of the terminal methyl group to form carboxylic acid derivatives, followed by classical beta-oxidation to produce benzoic acid or phenylacetic acid depending on the carbon number parity in the alkyl chain [6].
Linear alkylbenzene degradation studies have identified 2-, 3-, and 4-phenylbutyric acids as major metabolites, confirming that initial alkyl side-chain shortening occurs without benzene ring cleavage [6]. The preference for terminal oxidation over ring attack increases with alkyl chain length, particularly when the chain exceeds seven carbons [6].
Ammonia-oxidizing bacteria, specifically Nitrosomonas europaea, facilitate an alternative transformation pathway through nitration reactions [7]. This process involves abiotic nitration between biogenically produced nitrite and alkylphenols, yielding nitro- and dinitro-derivatives. The transformation of bisphenol A and 4-nonylphenol through this mechanism produces metabolites with significantly reduced estrogenic activity compared to parent compounds [7].
The nitration pathway demonstrates dependence on nitrite concentrations, temperature, and pH values, with optimal conditions favoring rapid transformation rates [7]. This mechanism has been observed in wastewater treatment plants, where nitro-bisphenol A and dinitro-bisphenol A accumulate during biological treatment processes and persist in effluent streams [7].
Tetrahymena pyriformis serves as a validated model organism for ecotoxicological assessment of alkylphenol congeners, providing quantitative structure-activity relationships that predict environmental toxicity. The ciliate protozoan offers advantages including rapid response times, standardized protocols, and sensitivity across multiple biological organization levels from biochemical to population-level effects [16].
Comprehensive analysis of 33 alkylphenol molecules using Tetrahymena pyriformis growth inhibition assays reveals distinct structure-toxicity relationships [17] [18]. The IGC50 values, representing concentrations causing 50 percent growth inhibition, demonstrate strong correlations with molecular size parameters and electronic properties [17]. Multiple linear regression analysis identifies molecular size as a dominant factor, with bulkier molecules exhibiting reduced toxicity [17].
Electronic structure informatics studies confirm that electron affinity correlates significantly with toxicity, though this relationship proves highly correlated with molecular size parameters [17]. Since calculated electron affinity values are negative, indicating energetically unfavorable processes, molecular size emerges as the primary determinant of IGC50 values [17]. This suggests that molecular recognition processes play critical roles in the mode of action for alkylphenol toxicity [17].
Specific alkylphenol isomers demonstrate wide toxicity ranges, with 4-isopropylphenol exhibiting the highest toxicity at IGC50 values of 0.01 milligrams per liter [19]. In contrast, 2-isopropylphenol shows 200-fold lower toxicity with IGC50 values of 2.72 milligrams per liter [19]. This dramatic difference highlights the importance of substitution position in determining biological activity [19].
Tetrahymena pyriformis demonstrates intermediate sensitivity compared to other aquatic test organisms when exposed to alkylphenols [19]. Marine bacterium Vibrio fischeri exhibits the highest sensitivity, responding to concentrations up to three orders of magnitude lower than higher trophic level species [19]. For 4-isopropylphenol, the 5-minute Microtox EC50 value reaches 0.01 milligrams per liter, while Ceriodaphnia requires 48-hour exposures to achieve EC50 values of 10.1 milligrams per liter [19].
The enhanced sensitivity of prokaryotic organisms like Vibrio fischeri compared to eukaryotic species reflects fundamental differences in cell structure and membrane composition [19]. Energy calculations for the lowest unoccupied molecular orbital explain 92 percent of the variance in Vibrio fischeri toxicity responses, suggesting distinct modes of action between prokaryotic and eukaryotic test systems [19].
Mixture toxicity assessment reveals additive effects when multiple alkylphenols are present simultaneously [19]. Concentration addition models accurately predict the combined toxicity of alkylphenol mixtures to Vibrio fischeri, supporting the hypothesis that these compounds share common modes of action [19].
Bioassay development using Tetrahymena pyriformis encompasses multiple biological organization levels, facilitating establishment of causal relationships between biochemical responses and ecological effects [16]. Enzyme assays at the biochemical level, behavioral tests at the individual level, population growth tests, and microcosm studies at the community level provide comprehensive toxicity assessment capabilities [16].
Morphological and physiological changes in Tetrahymena pyriformis exposed to alkylphenol-related compounds reveal multiple endpoints for toxicity assessment [20]. Growth rate measurements provide simple and reproducible indicators of cellular stress, while cytoskeleton analysis correlates with phagocytosis rates and overall cellular function [20]. Viability assessment using calcein AM/EthD-1 staining evaluates membrane integrity, while MTT colorimetric assays demonstrate high sensitivity to short-term exposures [20].
The development of specialized bioassays for specific modes of action includes genotoxicity testing and emerging assays for endocrine disruption and neurotoxicity [16]. These specialized approaches enable mechanistic understanding of alkylphenol effects beyond simple growth inhibition measurements [16].
Advanced molecular modeling approaches have introduced novel toxicity descriptors based on copper coordination ability of alkylphenols and subsequent electron density transfer [21]. Density functional theory calculations optimize geometries of phenols and their copper complexes, evaluating electron density transfer through copper charge analysis [21]. These approaches yield superior statistical correlations compared to classical predictors for para- and meta-substituted alkylphenols [21].
The Tetrahymena pyriformis model system provides essential ecotoxicological data supporting environmental risk assessment activities [16]. The organism's important role in microbial food webs, wide distribution, sequenced genome in related species, and extensive background knowledge in cellular biology and ecology establish it as an excellent representative species for aquatic ecosystem protection [16].